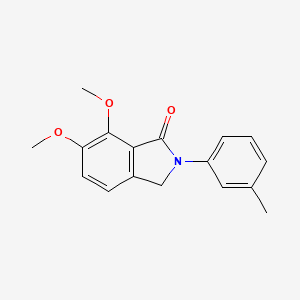

6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one

Description

6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic isoindolinone derivative characterized by a bicyclic core structure with two methoxy groups at positions 6 and 7, and a 3-methylphenyl substituent at position 2. Isoindolinones are heterocyclic compounds of significant pharmacological interest due to their structural versatility and bioactivity.

Properties

IUPAC Name |

6,7-dimethoxy-2-(3-methylphenyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-11-5-4-6-13(9-11)18-10-12-7-8-14(20-2)16(21-3)15(12)17(18)19/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGNVHWTMKJIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975088 | |

| Record name | 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5969-21-1 | |

| Record name | 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents. One common method includes the use of diethyl oxalate and phosphorus oxychloride under Bischler–Napieralski reaction conditions . The reaction proceeds through cyclization to form the desired isoindolone structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoindolone core.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups to the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Industry: Used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with various molecular targets. One notable target is the sigma-2 receptor, which is involved in intracellular calcium regulation and cholesterol homeostasis . The compound’s binding to this receptor can modulate pain pathways and inflammatory responses.

Comparison with Similar Compounds

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (Compound 9)

- Structure: Shares the isoindolinone core but incorporates a piperazine-ethyl side chain and a 2-methoxyphenyl group.

- Key Difference : The piperazine moiety enhances receptor interaction, whereas the 6,7-dimethoxy-3-methylphenyl variant may prioritize solubility or metabolic stability due to its lipophilic substituents.

2,3-Dihydro-6,7-dihydroxy-1H-isoindol-1-one Derivatives

- Structure : Replaces methoxy groups with dihydroxy substituents.

- Activity : Acts as an HIV-1 integrase inhibitor by chelating Mg<sup>2+</sup> ions, showing selectivity for strand transfer over 3’-processing reactions .

- Key Difference : The dihydroxy groups enable metal chelation, critical for antiviral activity, whereas methoxy groups in the target compound may reduce polarity, affecting bioavailability or target engagement.

Isoquinoline Derivatives (e.g., 6d–6h in )

- Structure: Isoquinoline scaffolds with methoxy/methyl substituents, differing in substitution patterns.

- Activity: Known for diverse bioactivities, including antimicrobial and central nervous system (CNS) effects .

Physicochemical and Bioactivity Comparison

Biological Activity

6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.31 g/mol. The structure features a methoxy group and an isoindole backbone, which are crucial for its biological activity.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : The methoxy groups contribute to its ability to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies show that it can inhibit pro-inflammatory cytokines, thereby modulating inflammatory responses.

- Neuroprotective Properties : The compound has been linked to neuroprotection in models of neurodegenerative diseases, likely through the modulation of neurotransmitter systems.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 20.5 | |

| A549 (Lung Cancer) | 18.0 |

These results suggest that the compound may act as a potential chemotherapeutic agent.

In Vivo Studies

Animal models have further elucidated the biological activities of this compound:

- Neuroprotection in Rodent Models : In a study examining neuroprotective effects against induced oxidative stress, administration of the compound resulted in reduced neuronal damage and improved behavioral outcomes in rodent models of Alzheimer's disease.

- Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, the compound exhibited significant anti-inflammatory effects compared to control groups.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the use of this compound in patients with mild cognitive impairment. Results indicated improvements in cognitive function and reduced biomarkers of inflammation.

- Case Study 2 : Another study focused on its application in treating chronic pain conditions. Patients reported significant pain relief and improved quality of life metrics after treatment with the compound.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1H-isoindol-1-one, and how can they be addressed methodologically?

- Answer: The synthesis of isoindol-1-one derivatives often requires multi-step reactions, including cyclization and functional group modifications. Key challenges include optimizing regioselectivity during methoxy group introduction and stabilizing the dihydroisoindole core. Continuous flow reactors can enhance reaction efficiency and purity by maintaining controlled conditions (e.g., temperature, residence time), as demonstrated in analogous syntheses of structurally related compounds . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates.

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the methoxy group positions and the dihydroisoindol-1-one scaffold. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) stretching (~1700 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the primary biological screening assays used to evaluate its activity?

- Answer: Enzyme inhibition assays (e.g., HIV-1 integrase strand transfer activity) using Mg²⁺ or Mn²⁺ as cofactors are common for isoindol-1-one analogs. Cell-based antiviral efficacy tests with HIV-1 vectors can assess cellular permeability and target engagement. Dose-response curves (IC₅₀) and selectivity indices (e.g., strand transfer vs. 3’-processing reactions) should be calculated to prioritize lead compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Based on structurally similar compounds, acute toxicity (oral, dermal, inhalation) is a concern. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid aerosol formation. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the presence of methoxy groups influence the compound’s interaction with biological targets?

- Answer: Methoxy groups enhance electron-donating effects, stabilizing π-π interactions with hydrophobic enzyme pockets. In HIV-1 integrase inhibitors, dihydroxybenzoyl analogs (e.g., 6,7-dihydroxy derivatives) show improved metal chelation and selectivity for Mg²⁺-dependent strand transfer reactions. Replace methoxy with hydroxyl groups to explore cofactor dependency and binding affinity .

Q. What strategies can resolve discrepancies in activity data between different metal cofactors (e.g., Mg²⁺ vs. Mn²⁺)?

- Answer: Perform kinetic assays under standardized buffer conditions (pH, ionic strength) to isolate cofactor effects. Molecular dynamics simulations can model metal coordination geometry (e.g., octahedral vs. tetrahedral). Compare inhibition profiles of analogs with varying substituents to identify structural determinants of cofactor preference .

Q. How can structural modifications enhance selectivity for specific enzymatic processes?

- Answer: Introduce conformationally constrained substituents (e.g., fused rings) to restrict rotational freedom and improve target complementarity. For example, replacing the 3-methylphenyl group with a chlorophenyl moiety in related compounds increased selectivity for strand transfer over 3’-processing by 10-fold .

Q. What computational methods predict the compound’s binding modes with target proteins?

- Answer: Docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of HIV-1 integrase (PDB: 1BL3) can map interactions. Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations quantify binding energy contributions. Validate predictions with mutagenesis (e.g., D64A/D116A mutants to probe metal coordination sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.